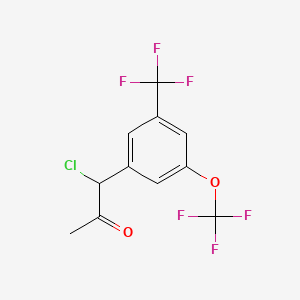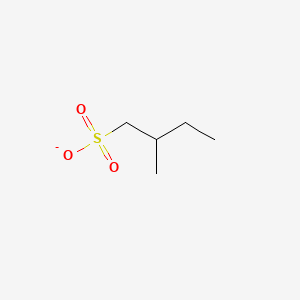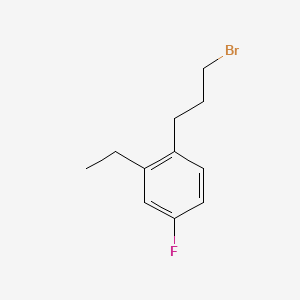
1-(3-Bromopropyl)-2-ethyl-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-2-ethyl-4-fluorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromopropyl group, an ethyl group, and a fluorine atom attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-ethyl-4-fluorobenzene typically involves the bromination of 2-ethyl-4-fluorobenzene followed by a nucleophilic substitution reaction with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows:
Bromination: 2-ethyl-4-fluorobenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the para position relative to the ethyl group.
Nucleophilic Substitution: The brominated intermediate is then reacted with 1,3-dibromopropane in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromopropyl)-2-ethyl-4-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents such as ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: The major product is the corresponding hydrocarbon.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-2-ethyl-4-fluorobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the design of compounds with potential therapeutic effects.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-2-ethyl-4-fluorobenzene involves its interaction with various molecular targets. The bromopropyl group can undergo nucleophilic substitution reactions, leading to the formation of new bonds with biological molecules. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with enzymes and receptors. The ethyl group can also play a role in modulating the compound’s hydrophobicity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Bromopropyl)-2-methyl-4-fluorobenzene: Similar structure but with a methyl group instead of an ethyl group.
1-(3-Bromopropyl)-2-ethyl-4-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(3-Bromopropyl)-2-ethyl-4-bromobenzene: Similar structure but with an additional bromine atom on the benzene ring.
Uniqueness
1-(3-Bromopropyl)-2-ethyl-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The combination of the bromopropyl group, ethyl group, and fluorine atom makes it a versatile compound for various applications in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C11H14BrF |
|---|---|
Peso molecular |
245.13 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-2-ethyl-4-fluorobenzene |
InChI |
InChI=1S/C11H14BrF/c1-2-9-8-11(13)6-5-10(9)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
Clave InChI |
DBTUQAQDJQVFBC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)F)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


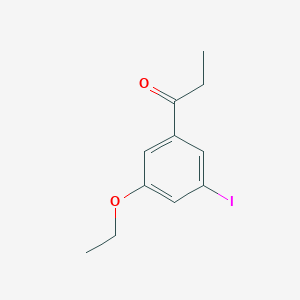
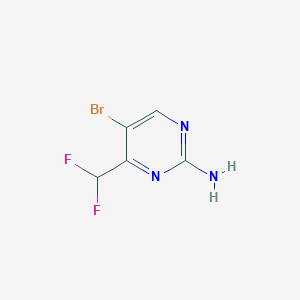
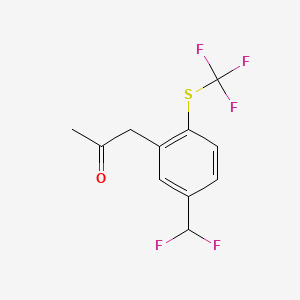
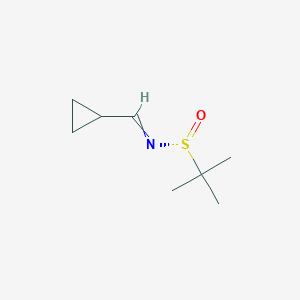
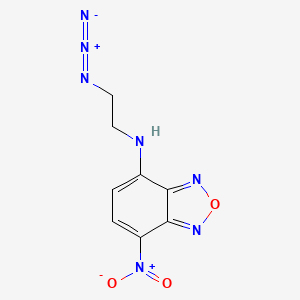
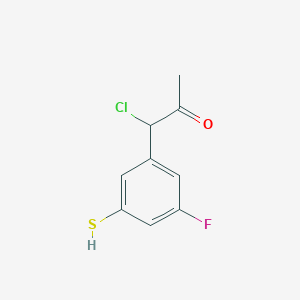
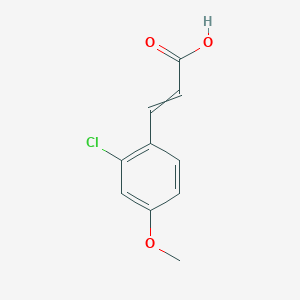
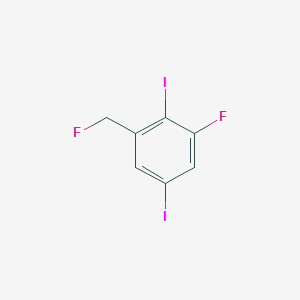
![[(1S,2S)-3-Chloro-2-hydroxy-1-(4-nitro-benzyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14052862.png)

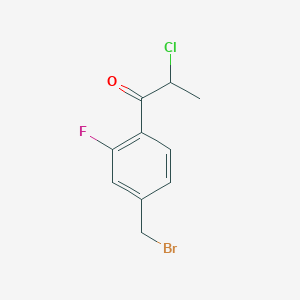
![(5S,10S,13S,16R)-16-hydroxy-10,13-dimethyltetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17(2H)-one](/img/structure/B14052885.png)
